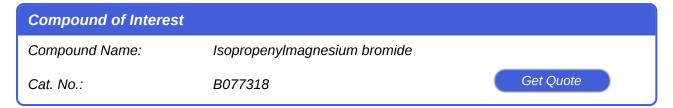


An In-depth Technical Guide to PK-11195: Properties, Mechanisms, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PK-11195, with the CAS number 85532-75-8, is a high-affinity antagonist for the Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2][3] This isoquinoline carboxamide derivative has become an invaluable tool in a multitude of research areas, particularly in the fields of neuroinflammation, oncology, and cellular apoptosis. [4][5][6] Its ability to bind selectively to TSPO, a protein primarily located on the outer mitochondrial membrane, allows for the interrogation of various physiological and pathological processes.[1][7] This technical guide provides a comprehensive overview of the chemical and physical properties of PK-11195, its mechanism of action, detailed experimental protocols, and a list of reputable suppliers.

Chemical and Physical Properties

PK-11195, chemically known as 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is a synthetic, solid compound at room temperature.[1][2] It is characterized by its high lipophilicity, which facilitates its passage across cellular membranes. [8]



Property	Value	References
CAS Number	85532-75-8	[1]
Molecular Formula	C21H21CIN2O	[1]
Molecular Weight	352.86 g/mol	[2]
Appearance	Solid	[1]
Purity	>98% (HPLC)	[2][3]
Solubility	Soluble in DMSO to 100 mM, Soluble in ethanol to 50 mM	[1][2]
Storage	Store at room temperature.	[2]
SMILES	CCC(C)N(C)C(=O)C1=CC2=C C=CC=C2C(=N1)C3=CC=CC= C3Cl	[1]
InChIKey	RAVIZVQZGXBOQO- UHFFFAOYSA-N	[1]

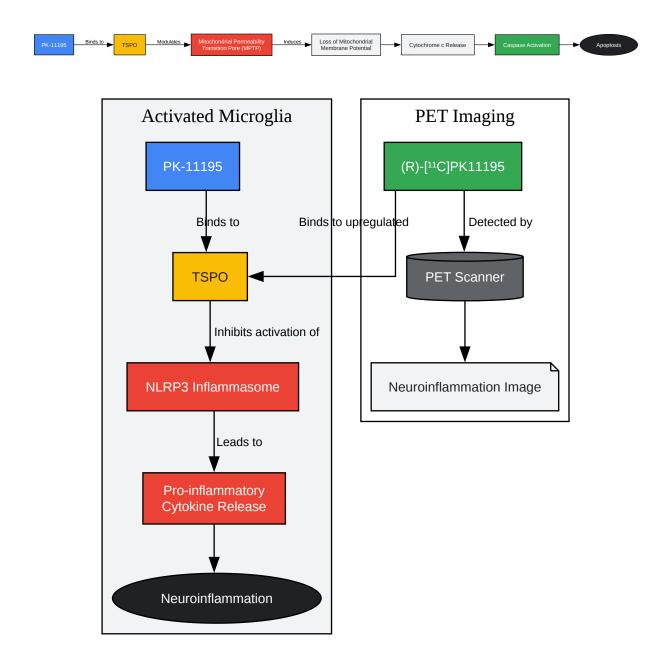
Mechanism of Action and Signaling Pathways

PK-11195 exerts its biological effects primarily through its interaction with the 18 kDa Translocator Protein (TSPO).[5][7] TSPO is a highly conserved protein found in the outer mitochondrial membrane of various tissues, with particularly high expression in steroidogenic tissues, and glial cells in the central nervous system.[1]

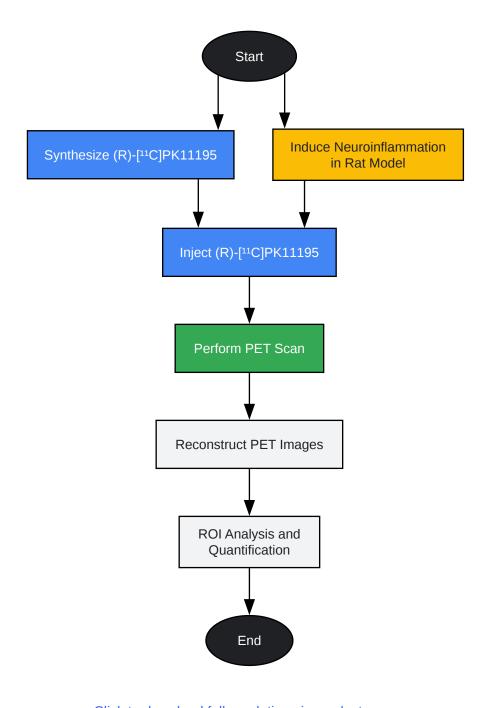
Modulation of Mitochondrial Function and Apoptosis

PK-11195's binding to TSPO can modulate mitochondrial functions, including the mitochondrial permeability transition pore (MPTP), which plays a crucial role in apoptosis.[4] At micromolar concentrations, PK-11195 has been shown to induce apoptosis in various cancer cell lines.[4] This pro-apoptotic effect is believed to be mediated, at least in part, by its influence on the MPTP, leading to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent caspase activation.[9]









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